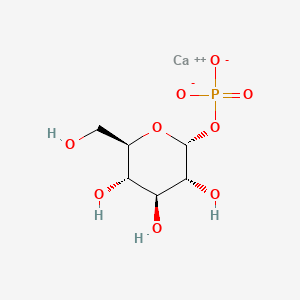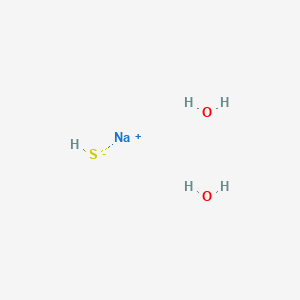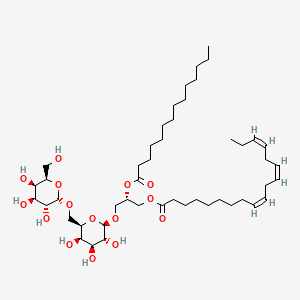
alpha-Glucose-1-phosphate calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Glucose-1-phosphate calcium is a calcium salt of alpha-glucose-1-phosphate, a phosphorylated sugar molecule. This compound plays a crucial role in carbohydrate metabolism, particularly in glycogen synthesis and degradation. It is an essential intermediate in the biochemical pathways that manage energy storage and release in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Glucose-1-phosphate can be synthesized enzymatically using alpha-glucan phosphorylase. This enzyme catalyzes the polymerization of alpha-D-glucose-1-phosphate monomers from a maltooligosaccharide primer to produce alpha(1→4)-glucan, such as amylose . The reaction typically occurs at 40°C for 24 hours, with the products being isolated by centrifugation and characterized using NMR spectroscopy and X-ray diffraction .
Industrial Production Methods
Industrial production of alpha-glucose-1-phosphate often involves the use of sucrose phosphorylase, which catalyzes the hydrolysis of sucrose to generate alpha-glucose-1-phosphate . This method is advantageous due to its efficiency and the availability of sucrose as a starting material.
Chemical Reactions Analysis
Types of Reactions
Alpha-Glucose-1-phosphate calcium undergoes several types of chemical reactions, including:
Phosphorolysis: Catalyzed by alpha-glucan phosphorylase, this reaction involves the cleavage of alpha-1,4-linked polysaccharides to release alpha-glucose-1-phosphate.
Isomerization: Alpha-glucose-1-phosphate can be converted to glucose-6-phosphate by the enzyme phosphoglucomutase.
Common Reagents and Conditions
Phosphorolysis: Requires alpha-glucan phosphorylase and inorganic phosphate.
Isomerization: Requires phosphoglucomutase and magnesium ions as cofactors.
Major Products
Phosphorolysis: Produces alpha-glucose-1-phosphate from glycogen or starch.
Isomerization: Produces glucose-6-phosphate from alpha-glucose-1-phosphate.
Scientific Research Applications
Alpha-Glucose-1-phosphate calcium has diverse applications in scientific research:
Mechanism of Action
Alpha-Glucose-1-phosphate calcium exerts its effects primarily through its role in carbohydrate metabolism. It serves as a substrate for enzymes like alpha-glucan phosphorylase and phosphoglucomutase, facilitating the synthesis and degradation of glycogen . The compound’s phosphate group interacts with these enzymes, enabling the transfer of glucose units and the regulation of energy storage and release .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: An isomer of alpha-glucose-1-phosphate involved in glycolysis and gluconeogenesis.
Sucrose phosphorylase: Catalyzes the production of alpha-glucose-1-phosphate from sucrose.
Phosphoglucomutase: Catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.
Uniqueness
Alpha-Glucose-1-phosphate calcium is unique due to its specific role in glycogen metabolism and its ability to act as a substrate for multiple enzymes involved in carbohydrate metabolism. Its calcium salt form also provides additional stability and solubility, making it suitable for various industrial and medical applications .
Properties
CAS No. |
906339-52-4 |
|---|---|
Molecular Formula |
C6H11CaO9P |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ca/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
SZEAWVBDHYTRFE-WYRLRVFGSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















